N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a tricyclic core with fused pyrido, pyrrolo, and pyrimidine rings. The structure includes a carboxamide group at position 2, an allyl substituent at the N-position, and methyl groups at positions 1 and 5.
Properties
IUPAC Name |
6,12-dimethyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-7-17-15(21)12-8-11-14(19(12)3)18-13-6-5-10(2)9-20(13)16(11)22/h4-6,8-9H,1,7H2,2-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQKUTBLRZDAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC=C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets the required standards for purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests that it could be developed into a drug for treating various diseases.
Industry: Industrially, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations :
- Substituent Effects :
- N-1 Position : Allyl (target) vs. methyl (22, 23) or benzyl (). Bulky substituents like benzyl enhance lipophilicity (logP = 2.47) compared to methyl (logP = 3.71–5.24) .
- C-7 vs. C-9 Methyl : The target compound has a C-7 methyl group, whereas analogs like 22 and 23 feature C-9 methyl. This positional difference may influence ring conformation and binding interactions.
- Carboxamide Linkage: Aryl carboxamides (e.g., 4-chlorophenyl in 22) show lower activity against SARS-CoV-2 Mpro (IC50 >100 µM) compared to non-aryl derivatives like the benzyl analog, which exhibits antimycobacterial activity .
Biological Activity
N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.33 g/mol
- Purity : Typically ≥95% .
Anticancer Activity
Research indicates that compounds structurally related to N-allyl-1,7-dimethyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For example:
-
Mechanism of Action :
- These compounds often act as inhibitors of key enzymes involved in nucleotide synthesis pathways, particularly targeting folate metabolism and related pathways. Inhibition of enzymes like GARFTase and AICARFTase has been documented .
- The compound may induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell proliferation.
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In Vitro Studies :
- In studies involving various cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast adenocarcinoma), compounds similar to N-allyl derivatives showed cytotoxic effects with IC50 values indicating effective growth inhibition .
- The presence of the allyl group is hypothesized to enhance the compound's lipophilicity and cellular uptake, contributing to its biological activity.
Case Studies
Pharmacological Properties
The pharmacokinetic profile of N-allyl derivatives suggests favorable absorption and distribution characteristics. In silico studies predict good drug-likeness based on ADME properties:
- Absorption : High predicted permeability across biological membranes.
- Distribution : Moderate volume of distribution indicating potential efficacy in various tissues.
- Metabolism : Predicted metabolic stability with low likelihood of rapid degradation.
- Excretion : Renal excretion is anticipated based on molecular weight and structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
